N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide -

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

Catalog Number: EVT-6252292
CAS Number:
Molecular Formula: C23H27N3O5
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 is a carboxamide derivative and a selective antagonist for the CB2 cannabinoid receptor. [] It has been shown to act as an inverse agonist in both adenylyl cyclase and arrestin recruitment assays, indicating its ability to reduce basal activity of the CB2 receptor. []

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: PPA250 is an imidazole derivative known to inhibit the dimerization of inducible nitric oxide synthase (iNOS). [] This mechanism of action prevents the formation of active iNOS homodimers, effectively suppressing nitric oxide production. PPA250 has demonstrated therapeutic potential in animal models of rheumatoid arthritis and septic shock, where it successfully reduced NO levels and ameliorated disease symptoms. []

Relevance: While PPA250 belongs to a different chemical class than N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, the research highlighting its iNOS dimerization inhibition provides valuable context. The paper discusses the significance of imidazole derivatives as pharmacological tools and potential therapeutic agents for targeting iNOS. [] This information could be relevant when considering the biological activity or potential applications of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, especially if its mechanism of action involves interaction with iNOS or other enzymes involved in nitric oxide signaling.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211, classified as a piperazinyl-piperidine compound, is a high-affinity antagonist for the CXC chemokine receptor CXCR3. [] It exhibits a rigid, elongated structure with two basic groups, allowing it to bind across both the minor and major pockets of the receptor's transmembrane domains. [] This unique binding mode differentiates it from other CXCR3 antagonists and may contribute to its high affinity.

Relevance: While structurally distinct from N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, VUF11211 offers insights into targeting chemokine receptors with small-molecule antagonists. [] This information is valuable when considering the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, particularly if it exhibits activity against chemokine receptors or other G protein-coupled receptors. Understanding the binding modes and structure-activity relationships of established antagonists like VUF11211 can inform the design and development of novel compounds targeting similar receptors.

Properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H27N3O5/c1-15-9-17(4-5-19(15)29-2)13-26-8-7-24-23(28)18(26)11-22(27)25-12-16-3-6-20-21(10-16)31-14-30-20/h3-6,9-10,18H,7-8,11-14H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

UIYLLQYGVLNZTP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC3=CC4=C(C=C3)OCO4)OC

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC3=CC4=C(C=C3)OCO4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.